Caffeine-d9

Descripción

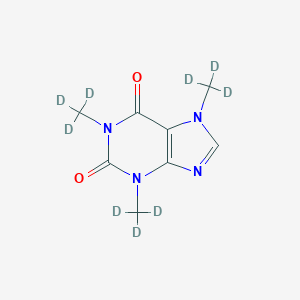

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,7-tris(trideuteriomethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514760 |

Source

|

| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72238-85-8 |

Source

|

| Record name | 1,3,7-Tris[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEINE-(TRIMETHYL-D9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Caffeine-d9 and its chemical properties?

Caffeine-d9 is a deuterated isotopologue of caffeine (B1668208), a molecule of significant interest in pharmacology and clinical analysis.[1][2] In this formulation, the nine hydrogen atoms present in the three methyl groups of the caffeine molecule are replaced by deuterium (B1214612), a stable, non-radioactive heavy isotope of hydrogen.[1][3] This isotopic substitution, while rendering the molecule chemically and structurally identical to natural caffeine, significantly alters its pharmacokinetic profile, making it a valuable tool in research and development.[1][3]

This guide provides an in-depth overview of this compound, its chemical properties, synthesis, analytical applications, and unique pharmacological characteristics for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known by its IUPAC name 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, shares the fundamental xanthine (B1682287) backbone of caffeine.[1] Its physical and chemical identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione | [1] |

| Synonyms | d9-Caffeine, 3,7-Dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6-dione | [2][4] |

| CAS Number | 72238-8-5 | [1] |

| Chemical Formula | C₈HD₉N₄O₂ | [1][5] |

| Molar Mass | 203.25 g/mol | [1][4][5] |

| Appearance | White powder/crystalline solid | [4][6] |

| Melting Point | 234-237 °C | [6][7] |

| Isotopic Purity | ≥99 atom % D | [6] |

| Chemical Purity | >95% to 98% (by HPLC or CP) | [6][8] |

Synthesis and Experimental Protocols

The strategic replacement of hydrogen with deuterium (deuteration) is key to producing this compound.[1] This process yields a variant with the same structure and physiochemical properties as caffeine but with modified pharmacokinetics.[1]

One-Step, Gram-Scale Synthesis from Xanthine

An efficient, gram-scale synthesis of this compound has been developed using xanthine and deuterated iodomethane (B122720) (CD₃I).[7][9] This method provides a high yield and is a significant improvement over previous multi-step or lower-yield procedures.[7]

Experimental Protocol:

-

Preparation of Dimsyl Sodium: A flame-dried round-bottom flask is charged with anhydrous tetrahydrofuran (B95107) (THF) and anhydrous dimethyl sulfoxide (B87167) (DMSO). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% in mineral oil) is added slowly. The resulting suspension is stirred at 0 °C for 30 minutes to form the dimsyl sodium base.[7]

-

Reaction with Xanthine: The reaction mixture is warmed to room temperature, and xanthine is added. The mixture is stirred for 30 minutes.[7]

-

Deuteromethylation: Deuterated iodomethane (CD₃I) is added dropwise to the mixture over approximately 5 minutes. The reaction is then stirred for 24 hours at room temperature.[7]

-

Extraction and Purification: Water is added to the reaction, and the biphasic mixture is extracted three times with dichloromethane (B109758) (DCM). The combined organic layers are processed.[7]

-

Recrystallization: The crude product is recrystallized to yield pure this compound. This protocol has been reported to achieve yields of up to 86%.[7][9]

Analytical Applications and Methodology

A primary and long-standing application of this compound is its use as an internal standard for the quantification of caffeine in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its structural similarity ensures it co-elutes with caffeine during chromatography, while its higher molecular weight allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification.[1]

Quantification of Caffeine in Human Plasma via HPLC-ESI-MS/MS

This method is used for the pharmacokinetic analysis of caffeine and its primary metabolites.

Experimental Protocol:

-

Sample Preparation: 30 µL of a human plasma sample is mixed with 100 µL of a protein precipitation solution. This solution consists of methanol (B129727) containing a known concentration of this compound (e.g., 600 ng/mL), other internal standards if needed (like PAR-d3), and formic acid (e.g., 125 mM) to enhance analyte purity in the supernatant.[10]

-

Protein Precipitation: The plasma-methanol mixture is vortexed for 5 minutes and then centrifuged at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[10]

-

Analysis: A small volume (e.g., 10 µL) of the resulting supernatant is injected into the HPLC-ESI-MS/MS system for analysis.[10] The ratio of the analyte (caffeine) peak area to the internal standard (this compound) peak area is used to calculate the concentration of caffeine in the original sample.

Pharmacokinetics and Metabolism

The substitution of hydrogen with deuterium creates stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" makes C-D bonds harder for metabolic enzymes to break, thus altering the drug's metabolism.[11]

In humans, this compound exhibits a significantly different pharmacokinetic profile compared to an equivalent molar dose of caffeine.[9][12]

| Pharmacokinetic Parameter | This compound vs. Caffeine (Human Data) | Source |

| Tmax (Time to Peak Concentration) | Similar | [12][13] |

| Cmax (Peak Plasma Concentration) | 29% - 43% Higher | [1][9] |

| AUC (Total Exposure) | 4 to 5-fold Higher | [1][9][13] |

| Metabolite Exposure (Paraxanthine, Theobromine, Theophylline) | 5 to 10-fold Reduction | [1][9] |

This altered metabolism results in a prolonged systemic exposure to the parent compound (this compound) and a substantial reduction in the formation of its primary active metabolites, including paraxanthine, theobromine, and theophylline.[1][9] This suggests that this compound could offer longer-lasting effects with less exposure to downstream metabolites that may contribute to side effects.[9][13]

Pharmacodynamics and Safety

Pharmacodynamics: Despite its altered metabolism, this compound retains the same fundamental mechanism of action as caffeine. It functions as an antagonist at all four adenosine (B11128) receptor subtypes (A₁, A₂A, A₂B, and A₃) with an affinity similar to that of conventional caffeine.[1] This means it produces the same central nervous system stimulant effects.[1]

Safety and Toxicology: Safety studies have shown this compound to be non-genotoxic in both the Ames bacterial reverse mutation assay and mammalian cell micronucleus assays.[1][9] In human clinical studies, it was well-tolerated and demonstrated a safety profile comparable to that of conventional caffeine.[1]

References

- 1. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 2. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Our Patented d9-Caffeine Technology | d9 Designs⢠[d9designs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. 咖啡因-(三甲基-d9) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 8. This compound | TRC-C080102-2.5MG | LGC Standards [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]

- 13. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine | Financial Post [financialpost.com]

The Synthesis and Isotopic Purity Assessment of Caffeine-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of caffeine-d9, a deuterated isotopologue of caffeine (B1668208), and the analytical methodologies for assessing its isotopic purity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the preparation and characterization of this stable isotope-labeled compound.

This compound (1,3,7-Tris(trideuteriomethyl)purine-2,6-dione) is a non-radioactive, stable isotope-labeled version of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium (B1214612).[1] This isotopic substitution provides a valuable tool for a variety of scientific applications, including metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry-based assays.[2][3] The deuterium labeling alters the pharmacokinetic profile of caffeine, primarily by slowing down its metabolism by cytochrome P450 enzymes, which can lead to a longer half-life in biological systems.[1][2]

Synthesis of this compound

A prevalent and efficient method for the gram-scale synthesis of this compound is the one-step methylation of xanthine (B1682287) using deuterated methyl iodide (CD₃I).[2][4][5] This approach offers a high-yielding and straightforward route to the desired product.

Reaction Scheme

The synthesis proceeds via the N-methylation of xanthine at the 1, 3, and 7 positions using a deuterated methylating agent in the presence of a strong base.

Figure 1: Synthesis of this compound from Xanthine

A diagram illustrating the one-step synthesis of this compound.

Experimental Protocol: One-Pot Synthesis from Xanthine

This protocol is adapted from a reported gram-scale synthesis.[2][5]

Materials:

-

Xanthine

-

Deuterated methyl iodide (CD₃I)

-

Dimsyl sodium

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve xanthine in anhydrous THF.

-

Addition of Base: Slowly add dimsyl sodium to the stirred suspension at room temperature.

-

Methylation: Add an excess of deuterated methyl iodide (CD₃I) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 24 hours.

-

Work-up:

-

Quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization to yield the final product.[5]

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Xanthine | [2][5] |

| Methylating Agent | CD₃I | [2][5] |

| Base | Dimsyl Sodium | [2][5] |

| Solvent | THF | [2][5] |

| Reaction Time | 24 hours | [5] |

| Temperature | Room Temperature | [2][5] |

| Yield | ~86% | [2][5] |

Isotopic Purity Assessment

The determination of isotopic purity is crucial to ensure the quality and reliability of this compound for its intended applications. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Methodologies

Figure 2: Isotopic Purity Assessment Workflow

A diagram outlining the key steps in assessing the isotopic purity of this compound.

Experimental Protocols

2.2.1. High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopologue distribution and calculate the isotopic purity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, often coupled with liquid chromatography (LC-HRMS).

-

Data Acquisition: Operate the instrument in full scan mode to acquire the mass spectrum of the molecular ion.

-

Data Analysis:

-

Identify the isotopic cluster of the this compound molecular ion.

-

Measure the relative abundance of the ion corresponding to the fully deuterated species (d9) and the ions for species with fewer deuterium atoms (d8, d7, etc.).

-

Calculate the isotopic purity by determining the percentage of the d9 isotopologue relative to the sum of all isotopologues.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and estimate isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton NMR spectrum. Successful deuteration is confirmed by the significant reduction or absence of signals corresponding to the methyl protons.

-

²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the methyl groups confirms the location of the deuterium labels.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, integrate any residual proton signals in the methyl regions to estimate the level of residual non-deuterated caffeine.

-

The ²H NMR spectrum provides direct evidence of deuterium incorporation at the expected positions.

-

Summary of Isotopic Purity Data

| Analytical Technique | Information Provided | Typical Purity |

| High-Resolution Mass Spectrometry (HRMS) | Isotopologue distribution (d0, d1, ... d9) | >98% d9 |

| ¹H NMR Spectroscopy | Confirmation of deuteration at methyl positions | Absence of significant methyl proton signals |

| ²H NMR Spectroscopy | Confirmation of deuterium at methyl positions | Presence of deuterium signals at expected chemical shifts |

Conclusion

The one-step synthesis of this compound from xanthine provides an efficient and high-yielding route to this valuable isotopically labeled compound. A comprehensive assessment of its isotopic purity is essential for its reliable use in research and development. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a robust analytical workflow to confirm the isotopic enrichment and structural integrity of the synthesized this compound, ensuring its suitability for demanding applications in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. One-Step and Gram-Scale Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

A Technical Guide to the Physical and Chemical Distinctions Between Caffeine and Caffeine-d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physical and chemical differences between caffeine (B1668208) and its deuterated isotopologue, Caffeine-d9. This document provides a comparative analysis of their properties, detailed experimental protocols for their characterization, and visual representations of key concepts and workflows.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a naturally occurring central nervous system stimulant of the methylxanthine class. It is one of the most widely consumed psychoactive substances globally, found in coffee, tea, and other beverages. Caffeine's effects are primarily mediated through its antagonism of adenosine (B11128) receptors.

This compound is a stable isotope-labeled version of caffeine where the nine hydrogen atoms on the three methyl groups are replaced with deuterium (B1214612) atoms.[1] This isotopic substitution imparts a higher molecular weight but does not significantly alter the molecule's fundamental chemical structure or pharmacodynamic properties.[1][2] Consequently, this compound is an invaluable tool in various research applications, particularly in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification of caffeine.[1][3]

Physical and Chemical Properties: A Comparative Analysis

The primary physical distinction between caffeine and this compound is their molecular weight, a direct result of the isotopic substitution of hydrogen with deuterium. This mass difference is the cornerstone of their differentiation in mass spectrometry. While their macroscopic physical properties like melting point and solubility are largely similar due to identical molecular structures, the difference in atomic mass of the isotopes leads to significant variations in their metabolic fate due to the kinetic isotope effect.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of caffeine and this compound for easy comparison.

Table 1: General and Physical Properties

| Property | Caffeine | This compound |

| Molecular Formula | C₈H₁₀N₄O₂[4] | C₈HD₉N₄O₂[5] |

| Molecular Weight ( g/mol ) | 194.19[4] | 203.25[5] |

| Appearance | White, odorless, crystalline powder or silky needles[6][7] | White powder[8] |

| Melting Point (°C) | 234 - 236.5[9] | 234 - 236.5[10] |

| Boiling Point (°C) | 178 (sublimes)[11] | Not explicitly available, but expected to be very similar to caffeine. |

| Solubility in Water | 2.17 g/100 mL at 25°C; 67.0 g/100 mL at 100°C[12] | Expected to have very similar solubility to caffeine.[1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide.[13] | Expected to have very similar solubility to caffeine.[1] |

| Isotopic Purity | Not Applicable | ≥99 atom % D[10] |

Table 2: Chemical and Pharmacokinetic Properties

| Property | Caffeine | This compound |

| Chemical Structure | 1,3,7-trimethylxanthine | 1,3,7-tris(trideuteriomethyl)xanthine[8] |

| Primary Metabolism | N-demethylation by CYP1A2 enzyme in the liver.[14][15] | Slower N-demethylation due to the kinetic isotope effect.[1] |

| Major Metabolites | Paraxanthine (~84%), theophylline (B1681296) (~8%), theobromine (B1682246) (~8%)[10] | Significantly reduced formation of paraxanthine, theophylline, and theobromine.[1] |

| Pharmacokinetic Profile | Shorter half-life.[1] | Prolonged half-life and higher total exposure (AUC).[1] |

Structural and Metabolic Differences

The fundamental difference between caffeine and this compound lies at the atomic level, with the substitution of protium (B1232500) (¹H) for deuterium (²H) in the three methyl groups.

Structural Representation

The structural similarity is evident, with the only change being the isotopic composition of the methyl groups.

Metabolic Pathway and the Kinetic Isotope Effect

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2 through N-demethylation.[14][15] The carbon-hydrogen bonds in the methyl groups are cleaved during this process. In this compound, these are carbon-deuterium bonds, which are stronger and require more energy to break. This phenomenon is known as the kinetic isotope effect .

The increased strength of the C-D bond compared to the C-H bond leads to a slower rate of metabolism for this compound.[1] This results in a longer systemic half-life, higher plasma concentrations (Cmax), and greater overall drug exposure (AUC) compared to an equivalent molar dose of caffeine.[1] Furthermore, the formation of caffeine's primary active metabolites, paraxanthine, theophylline, and theobromine, is significantly reduced.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its analysis alongside caffeine using LC-MS/MS are provided below.

Synthesis of this compound

A common and efficient method for the gram-scale synthesis of this compound is through the methylation of xanthine (B1682287) using deuterated methyl iodide (CD₃I).

Materials and Reagents:

-

Xanthine

-

Deuterated methyl iodide (CD₃I)

-

Dimsyl sodium

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethanol (for recrystallization)

Procedure: [14]

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve xanthine in anhydrous THF.

-

Add dimsyl sodium as a base to the stirred solution at room temperature.

-

Slowly add a molar excess of deuterated methyl iodide (CD₃I) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from hot ethanol to yield pure this compound.

LC-MS/MS Analysis of Caffeine with this compound Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of caffeine in biological matrices. This compound is the ideal internal standard for this application due to its similar chromatographic behavior and distinct mass.

Sample Preparation (Plasma): [16]

-

To 30 µL of plasma sample, add 100 µL of a precipitation solution (methanol containing a known concentration of this compound, e.g., 600 ng/mL, and 125 mM formic acid).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes.

-

Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Parameters (Example): [16]

-

Column: C18 reverse-phase column (e.g., Phenomenex C18, 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate caffeine from other matrix components.

-

Flow Rate: 0.2 - 0.7 mL/min (may involve splitting).

-

Column Temperature: Ambient or controlled (e.g., 35°C).

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Caffeine: m/z 195 → 138 (quantifier), 195 → 110 (qualifier).

-

This compound (Internal Standard): m/z 204 → 144.

-

Conclusion

The distinction between caffeine and this compound, while subtle in terms of general physical and chemical properties, is profound in its impact on metabolic stability and analytical application. The kinetic isotope effect imparted by deuteration makes this compound a slower-metabolizing analogue of caffeine and an exemplary internal standard for quantitative bioanalysis. Understanding these differences is crucial for researchers in pharmacology, drug metabolism, and analytical chemistry to effectively utilize these compounds in their studies. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors.

References

- 1. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 2. This compound (1,3,7-TRIMETHYL-D9) CAS#: 72238-85-8 [m.chemicalbook.com]

- 3. One-Step and Gram-Scale Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (NP0000009) [np-mrd.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Caffeine-(trimethyl-d9) Aldrich [sigmaaldrich.com]

- 7. Caffeine-(trimethyl-d9) Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rjptonline.org [rjptonline.org]

- 15. LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

An In-depth Technical Guide to the Mass Spectrum and NMR Analysis of Caffeine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric and nuclear magnetic resonance (NMR) analysis of Caffeine-d9. This compound, a deuterated isotopologue of caffeine (B1668208), serves as an invaluable tool in analytical and clinical chemistry, primarily as an internal standard for the quantification of caffeine in various matrices.[1][2] Its structural and physicochemical similarities to caffeine ensure it co-elutes in liquid chromatography systems, while its distinct molecular weight allows for clear differentiation by mass spectrometry.[1] This guide details the expected mass spectral fragmentation and NMR spectral characteristics of this compound, along with standardized experimental protocols for its analysis.

Mass Spectrum Analysis of this compound

Mass spectrometry of this compound is critical for its use as an internal standard in quantitative assays.[2][3] The nine deuterium (B1214612) atoms on the three methyl groups result in a mass shift of +9 atomic mass units (amu) compared to unlabeled caffeine.[4]

Data Presentation: Mass Spectrometry

The collision-induced dissociation (CID) mass spectrum of this compound reveals a characteristic fragmentation pattern. The protonated molecule, [M+H]+, of this compound has a mass-to-charge ratio (m/z) of 204.2, which is 9 amu higher than that of caffeine (m/z 195.1). The major product ions observed in the tandem mass spectrum of this compound are summarized in the table below and compared with those of unlabeled caffeine.

| Analyte | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Neutral Loss (amu) | Proposed Fragment |

| Caffeine | 195.1 | 138.1 | 57 | Loss of CH3NCO |

| 110.1 | 85 | Loss of CH3NCO and CO | ||

| 82.1 | 113 | Loss of CH3NCO, CO, and HCN | ||

| This compound | 204.2 | 144.1 | 60 | Loss of CD3NCO |

| 113.1 | 91 | Loss of CD3NCO and CO | ||

| 85.1 | 119 | Loss of CD3NCO, CO, and HCN |

Note: The m/z values are nominal masses and may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of caffeine in a biological matrix (e.g., plasma) using this compound as an internal standard with a triple quadrupole mass spectrometer.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the plasma sample, add 10 µL of a this compound internal standard solution of known concentration.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient is run to separate caffeine from other matrix components.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[5]

-

Multiple Reaction Monitoring (MRM):

-

Monitor the transition for caffeine: m/z 195.1 → 138.1.

-

Monitor the transition for this compound: m/z 204.2 → 144.1.

-

-

Optimization: The cone voltage and collision energy should be optimized for both caffeine and this compound to achieve maximum signal intensity.[6]

-

Visualization: Mass Fragmentation of this compound

The following diagram illustrates the proposed fragmentation pathway for the protonated this compound molecule.

Caption: Proposed Mass Fragmentation Pathway of this compound.

NMR Analysis of this compound

NMR spectroscopy is a powerful tool for confirming the identity and isotopic purity of this compound. The substitution of protons with deuterium in the methyl groups leads to distinct and predictable changes in both the ¹H and ¹³C NMR spectra.

Data Presentation: NMR Spectroscopy

The key feature in the ¹H NMR spectrum of this compound is the absence of signals corresponding to the three methyl groups that are present in the spectrum of unlabeled caffeine.[7] In the ¹³C NMR spectrum, the signals for the deuterated methyl carbons are observed as septets due to coupling with deuterium (spin I=1), and their intensity is significantly reduced.[7]

¹H NMR Spectral Data

| Assignment | Caffeine Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity |

| H-8 | ~7.5 | ~7.45 | Singlet |

| N1-CH₃ | ~3.4 | Absent | Singlet |

| N3-CH₃ | ~3.6 | Absent | Singlet |

| N7-CH₃ | ~4.0 | Absent | Singlet |

Note: Chemical shifts are solvent-dependent. The upfield shift of the H-8 proton in this compound is attributed to a long-range shielding effect from the N7-CD₃ group.[7]

¹³C NMR Spectral Data

| Assignment | Caffeine Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity (in this compound) |

| C-2 | ~151 | ~151 | Singlet |

| C-4 | ~148 | ~148 | Singlet |

| C-5 | ~107 | ~107 | Singlet |

| C-6 | ~155 | ~155 | Singlet |

| C-8 | ~141 | ~141 | Singlet |

| N1-CD₃ | ~27.5 | ~26.7 | Septet |

| N3-CD₃ | ~29.3 | ~28.5 | Septet |

| N7-CD₃ | ~33.2 | ~32.4 | Septet |

Note: The carbon signals of the deuterated methyl groups in this compound are shifted upfield and exhibit a septet multiplicity due to ¹J(C,D) coupling.[7]

Experimental Protocol: NMR Sample Preparation and Analysis

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.[9][10]

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.[10]

-

Filter the solution if any solid particles are present to prevent distortion of the magnetic field.[8][9]

-

Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8][11]

-

The sample height in the tube should be approximately 4-5 cm.[10]

-

Add an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.[8][9]

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[10]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[10]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[10]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).[10]

-

Visualization: NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: NMR Analysis Workflow for this compound.

References

- 1. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 咖啡因-(三甲基-d9) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

The Kinetic Isotope Effect in Action: A Technical Guide to the Scientific Applications of Deuterated Caffeine

For Immediate Release

Concord, MA – This whitepaper delves into the pivotal role of deuterated caffeine (B1668208), particularly d9-caffeine, in advancing scientific research. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can subtly alter the molecule's metabolic fate, unlocking a powerful tool for pharmacokinetic studies, enhancing analytical precision, and probing enzyme function. This guide provides an in-depth overview of these applications for researchers, scientists, and drug development professionals.

Elucidating Pharmacokinetics and Metabolism: The Deuterium Advantage

One of the most significant applications of deuterated caffeine is in the study of pharmacokinetic and metabolic pathways. The substitution of hydrogen with deuterium at the methyl groups of caffeine creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This seemingly minor change has profound effects on the rate of metabolism, a phenomenon known as the kinetic isotope effect.

d9-Caffeine, in which the nine hydrogens of the three methyl groups are replaced with deuterium, exhibits a significantly altered metabolic profile compared to its non-deuterated counterpart.[1][2] This alteration is primarily due to the slower cleavage of the C-D bonds by metabolic enzymes, most notably Cytochrome P450 1A2 (CYP1A2), which is responsible for the initial N-demethylation of caffeine.[3]

The practical consequence of this is a prolonged systemic exposure to caffeine and a reduction in the formation of its primary active metabolites: paraxanthine, theobromine, and theophylline.[4] Studies in rats have demonstrated that d9-caffeine leads to a longer half-life and higher overall exposure (AUC) in both plasma and brain tissue.[3] Human clinical trials have corroborated these findings, showing a 4-5 fold increase in total exposure (AUC) and a 5-10 fold reduction in the relative exposure to active metabolites.[4][5]

This unique pharmacokinetic profile makes deuterated caffeine a valuable research tool for understanding the specific contributions of caffeine versus its metabolites to its physiological and potential adverse effects. Furthermore, it has spurred interest in developing d9-caffeine as a potential alternative to caffeine that could be consumed less frequently, at lower doses, and with less exposure to downstream metabolites.[1][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters from comparative studies between standard caffeine and d9-caffeine.

Table 1: Comparative Pharmacokinetics of Caffeine and d9-Caffeine in Male Sprague-Dawley Rats (2 mg/kg oral dose)

| Parameter | Caffeine | d9-Caffeine |

| T½ (h) | 1.9 | 5.0 |

| Cmax (ng/mL) | 2600 | 2400 |

| AUClast (h*ng/mL) | 16000 | 22000 |

Data sourced from a study on the pharmacokinetic evaluation of deuterated caffeine.[3]

Table 2: Comparative Pharmacokinetics of Caffeine and d9-Caffeine in Healthy Human Adults

| Parameter | Caffeine | d9-Caffeine | Fold Increase (d9 vs. Caffeine) |

| Cmax | ~1 | ~1.29 - 1.43 | ~1.3-1.4x |

| AUClast | ~1 | ~4 - 5 | ~4-5x |

| Relative Metabolite Exposure | ~1 | ~0.1 - 0.2 | 5-10x Reduction |

Data represents the relative change observed in a human crossover study.[4]

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of deuterated caffeine in vitro.

-

Microsome Preparation: Human liver microsomes are a common source of drug-metabolizing enzymes and can be commercially obtained or prepared from liver tissue.[6]

-

Incubation: Incubate deuterated caffeine (and caffeine as a control) with liver microsomes in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.[7]

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. The supernatant, containing the analyte and its metabolites, is then collected for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of this plot can be used to determine the in vitro half-life.

The Gold Standard: Deuterated Caffeine as an Internal Standard in Mass Spectrometry

In the realm of quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are the preferred internal standards. Deuterated caffeine (often d3- or d9-caffeine) serves as an ideal internal standard for the quantification of caffeine in various biological matrices such as plasma, urine, and tissue homogenates.[8][9]

The core principle behind its use is isotope dilution mass spectrometry. A known amount of deuterated caffeine is added to the sample at the beginning of the analytical process. Because the deuterated and non-deuterated forms of caffeine have nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization.[10] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, effectively correcting for experimental variability.[10]

Experimental Protocol: Quantification of Caffeine in Plasma using LC-MS/MS

-

Sample Preparation:

-

To a 30 µL plasma sample, add 100 µL of a methanol (B129727) solution containing a known concentration of d9-caffeine (e.g., 600 ng/mL) and formic acid (e.g., 125 mM) to precipitate proteins.[8]

-

Vortex the mixture for 5 minutes.[8]

-

Centrifuge at high speed (e.g., 17,900 x g) for 5 minutes.[8]

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 10 µL) of the supernatant onto the LC-MS/MS system.[8]

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and methanol with formic acid to separate caffeine from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of caffeine to the peak area of d9-caffeine against the concentration of caffeine standards.

-

Determine the concentration of caffeine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

A Probe for Enzyme Activity: CYP1A2 Phenotyping

Caffeine is a well-established probe drug for assessing the in vivo activity of the CYP1A2 enzyme.[2] This enzyme is crucial for the metabolism of numerous drugs and procarcinogens. The phenotyping procedure involves administering a known dose of caffeine and then measuring the ratio of specific metabolites in the urine. While deuterated caffeine is not the probe itself, it is a critical component of the analytical method used to accurately measure the caffeine and metabolite concentrations required for phenotyping.

The most common method involves calculating a urinary metabolite ratio. A widely used and validated ratio is the sum of 1,7-dimethyluric acid (17U) and 1,7-dimethylxanthine (paraxanthine) divided by the concentration of caffeine (1,3,7-trimethylxanthine).[2]

Experimental Protocol: CYP1A2 Phenotyping

-

Subject Preparation: Subjects should abstain from caffeine-containing products for a specified period before the test.

-

Caffeine Administration: Administer a standard dose of caffeine (e.g., 100-200 mg).

-

Urine Collection: Collect a urine sample 4-5 hours after caffeine ingestion.[2]

-

Sample Analysis:

-

Accurately measure the concentrations of caffeine, 1,7-dimethylxanthine, and 1,7-dimethyluric acid in the urine sample using a validated LC-MS/MS method.

-

Use deuterated caffeine as the internal standard to ensure analytical accuracy.

-

-

Calculate Metabolic Ratio:

-

Calculate the CYP1A2 activity index using the following formula: Ratio = ([1,7-dimethylxanthine] + [1,7-dimethyluric acid]) / [Caffeine] [2]

-

-

Phenotype Classification: Subjects can be classified into different phenotype groups (e.g., poor, extensive, or rapid metabolizers) based on the calculated ratio.[1][2]

Conclusion

Deuterated caffeine is a versatile and indispensable tool in modern scientific research. Its unique properties, stemming from the kinetic isotope effect, provide invaluable insights into drug metabolism and pharmacokinetics. As an internal standard, it ensures the accuracy and reliability of quantitative bioanalysis. The applications detailed in this guide highlight the significant impact of this simple isotopic substitution, enabling researchers to conduct more precise experiments and paving the way for innovations in drug development and personalized medicine.

References

- 1. Determination of CYP1A2 and NAT2 phenotypes in human populations by analysis of caffeine urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of caffeine by microsomes from human liver. Kinetics and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Caffeine-d9: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Caffeine-d9 (d9-caffeine), a deuterated isotopologue of caffeine (B1668208), in preclinical models. By substituting the nine hydrogen atoms in caffeine's three methyl groups with deuterium, this compound exhibits a significantly altered metabolic profile, leading to a prolonged systemic exposure compared to its non-deuterated counterpart. This guide details the experimental protocols used to determine these pharmacokinetic parameters, presents the quantitative data in a clear and comparative format, and visualizes the key experimental and biological pathways involved.

Executive Summary

Deuteration of caffeine to create this compound is a strategic approach to modify its metabolic fate while preserving its pharmacodynamic properties.[1][2] Preclinical studies, primarily in Sprague-Dawley rats, have demonstrated that this isotopic substitution leads to a notable increase in systemic and brain exposure to the parent compound.[1][2] This is characterized by a longer half-life and a greater area under the concentration-time curve (AUC), with a minimal impact on the maximum plasma concentration (Cmax) and the time to reach it (Tmax).[2] These findings suggest that this compound may offer a longer duration of action and potentially a reduced metabolic load from downstream metabolites compared to conventional caffeine.[1][2] The primary mechanism of action, antagonism of adenosine (B11128) receptors, remains unchanged.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in comparison to caffeine, as determined in a preclinical study involving male Sprague-Dawley rats following a single oral dose.

Plasma Pharmacokinetics

| Parameter | This compound (2 mg/kg) | Caffeine (2 mg/kg) | Fold Change |

| T1/2 (h) | 5.0 | 1.9 | 2.6x increase |

| Cmax (ng/mL) | 2400 | 2600 | ~0.9x |

| AUClast (h*ng/mL) | 22000 | 16000 | 1.4x increase |

| Tmax (h) | ~1.0 | ~1.0 | No significant change |

Data sourced from a study in male Sprague-Dawley rats.[2]

Brain Tissue Pharmacokinetics

| Parameter | This compound (2 mg/kg) | Caffeine (2 mg/kg) | Fold Change |

| T1/2 (h) | 4.8 | 2.1 | 2.3x increase |

| Cmax (ng/g) | 1800 | 1900 | ~0.9x |

| AUClast (h*ng/g) | 16000 | 11000 | 1.5x increase |

| Tmax (h) | ~1.0 | ~1.0 | No significant change |

Data sourced from a study in male Sprague-Dawley rats.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats.[2]

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

-

Dosing Formulation: this compound and caffeine are dissolved in water for administration.

-

Administration: A single dose of 2 mg/kg is administered via oral gavage.[2]

Sample Collection

-

Blood Sampling: Blood samples are collected from a suitable vessel (e.g., tail vein) at predetermined time points post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Sampling: At specified time points, animals are euthanized, and brain tissue is rapidly excised, weighed, and homogenized. The homogenate is then processed and stored at -80°C prior to analysis.

Bioanalytical Method: LC-MS/MS

Concentrations of this compound and caffeine in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma or brain homogenate samples to precipitate proteins. The samples are then centrifuged, and the supernatant is collected for analysis.

-

Chromatography: Chromatographic separation is achieved on a C18 reverse-phase column.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for this compound and caffeine.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[3] Key parameters determined include:

-

Tmax and Cmax : Determined directly from the observed concentration-time data.

-

AUClast : Calculated using the linear trapezoidal rule.

-

T1/2 : The terminal elimination half-life is calculated as 0.693/λz, where λz is the terminal elimination rate constant determined by linear regression of the terminal log-linear portion of the concentration-time curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the pharmacokinetic analysis of this compound.

Signaling Pathway of Caffeine

Caption: this compound's mechanism of action as an adenosine receptor antagonist.

References

Stability of Caffeine-d9 in different solvents and biological matrices.

An In-depth Technical Guide to the Stability of Caffeine-d9 in Solvents and Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of this compound, a deuterated isotopologue of caffeine (B1668208), in various solvents and biological matrices. Understanding the stability of this compound is critical for its use as an internal standard in bioanalytical methods, ensuring accurate quantification of caffeine in pharmacokinetic and metabolic studies. Due to the limited availability of direct stability data for this compound, this guide leverages extensive data on the stability of non-deuterated caffeine, as deuterated internal standards are generally expected to exhibit similar stability profiles to their non-deuterated counterparts.

Data Presentation: Stability of Caffeine

The following tables summarize the stability of caffeine in various solvents and biological matrices under different storage conditions. This data serves as a strong surrogate for estimating the stability of this compound.

Table 1: Stability of Caffeine in Biological Matrices

| Biological Matrix | Storage Temperature | Duration | Stability Assessment | Analyte Concentration | Percent Recovery/Remaining |

| Human Plasma | Room Temperature | 24 hours | Short-Term (Bench-Top) | 0.15 and 18 µg/mL | 94 - 103%[1] |

| Human Plasma | -20°C | 12 weeks | Long-Term | 0.15 and 18 µg/mL | 98 - 102%[1] |

| Human Plasma | -20°C | 88 days | Long-Term | Not Specified | Stable |

| Human Plasma | -70°C | > 6 months | Long-Term | Not Specified | Within 15% of control[2] |

| Human Plasma | -80°C | 175 days | Long-Term | Not Specified | Stable |

| Human Plasma | Freeze-Thaw (-20°C) | 3 cycles | Freeze-Thaw | 0.15 and 18 µg/mL | 95 - 102%[1] |

| Human Plasma | Freeze-Thaw (-70°C) | 3 cycles | Freeze-Thaw | Not Specified | 97.4 - 113% accuracy[2] |

| Processed Plasma Samples | Room Temperature | 24 hours | Post-Preparative | 0.15 and 18 µg/mL | 92 - 98%[1] |

| Processed Plasma Samples | -20°C | 48 hours | Post-Preparative | 0.15 and 18 µg/mL | 92 - 103%[1] |

| Processed Plasma Samples (in autosampler) | 4°C | 12 hours | Post-Preparative | Not Specified | Stable[2] |

Table 2: Stability of Caffeine in Solvents

| Solvent | Storage Temperature | Duration | Stability Assessment | Analyte Concentration | Percent Recovery/Remaining |

| Water (Stock Solution) | Room Temperature | 24 hours | Short-Term | 0.1 mg/mL | 102%[1] |

| Water (Stock Solution) | -20°C | 12 weeks | Long-Term | 0.1 mg/mL | Stable[1] |

| Methanol (Stock Solution) | 2-8°C | 48 months | Long-Term | 1.0 mg/mL | <1% decomposition |

| Methanol (Stock Solution) | 2-8°C | 53 days | Long-Term | Not Specified | Stable |

| Acetonitrile | Not Specified | Not Specified | General Use | 100 µg/mL | Commercially available as a stable solution |

Experimental Protocols

Detailed methodologies for assessing the stability of this compound are crucial for validating bioanalytical assays. The following protocols are based on established guidelines and practices.

Stock Solution Stability

Objective: To determine the stability of this compound in a stock solution under defined storage conditions.

Methodology:

-

Prepare a stock solution of this compound in a specified solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Divide the stock solution into aliquots in appropriate containers.

-

Store the aliquots at the intended storage temperature (e.g., 2-8°C or -20°C).

-

At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot.

-

Prepare a fresh stock solution of this compound for comparison.

-

Analyze both the stored and fresh stock solutions using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the percentage difference between the response of the stored solution and the fresh solution.

-

Acceptance Criteria: The mean response of the stored solution should be within ±10% of the mean response of the fresh solution.

Freeze-Thaw Stability in Biological Matrix

Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.

Methodology:

-

Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

-

Divide the spiked matrix into at least three aliquots for each concentration level.

-

Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples completely at room temperature.

-

Repeat the freeze-thaw cycle for a specified number of times (typically 3 cycles).

-

After the final thaw, analyze the samples along with a freshly prepared set of calibration standards and QC samples.

-

Calculate the concentration of this compound in the freeze-thaw samples.

-

Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability in Biological Matrix

Objective: To assess the stability of this compound in a biological matrix at room temperature for a period equivalent to the sample processing and handling time.

Methodology:

-

Spike a blank biological matrix with this compound at low and high QC concentrations.

-

Allow the spiked samples to sit at room temperature for a specified duration (e.g., 4, 8, or 24 hours).

-

After the specified time, process and analyze the samples along with freshly prepared calibration standards and QC samples.

-

Calculate the concentration of this compound in the bench-top stability samples.

-

Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Long-Term Stability in Biological Matrix

Objective: To determine the stability of this compound in a biological matrix over an extended period under frozen conditions.

Methodology:

-

Spike a blank biological matrix with this compound at low and high QC concentrations.

-

Aliquot and store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

-

At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of samples for analysis.

-

Analyze the long-term stability samples with a freshly prepared set of calibration standards and QC samples.

-

Calculate the concentration of this compound in the long-term stability samples.

-

Acceptance Criteria: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Mandatory Visualization

Caffeine Signaling Pathway

Caffeine primarily exerts its effects by acting as a non-selective antagonist of adenosine (B11128) receptors, particularly the A1 and A2A subtypes. The following diagram illustrates this key signaling pathway.

Experimental Workflow for Stability Testing

The logical flow for conducting a comprehensive stability assessment of this compound is depicted below.

References

Technical Guide: Physicochemical and Pharmacokinetic Properties of Caffeine-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the deuterated isotopologue of caffeine (B1668208), Caffeine-d9. It includes key identifiers, physicochemical data, and a comparative overview of its pharmacokinetics, which are of significant interest in drug development and research.

Physicochemical Data

This compound, also known as 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, is a stable, non-toxic isotopologue of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium (B1214612).[1] This substitution provides a valuable tool for metabolic studies and offers a modified pharmacokinetic profile.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 72238-85-8 | [1][2][3][4][5] |

| Molecular Formula | C₈HD₉N₄O₂ | [2][3] |

| Molecular Weight | 203.25 g/mol | [1][2][3][4][5][6] |

| Isotopic Enrichment | ≥99 atom % D | [4][6] |

| Unlabeled CAS Number | 58-08-2 | [3][4] |

Pharmacokinetics: A Comparative Overview

The primary interest in this compound for drug development lies in its altered pharmacokinetic profile compared to standard caffeine. The substitution of hydrogen with deuterium strengthens the chemical bonds, making the methyl groups less susceptible to enzymatic metabolism.[1][7]

A human pharmacokinetic study revealed significant differences between the two compounds. While the time to maximum plasma concentration (Tmax) was similar, this compound exhibited a higher peak plasma concentration (Cmax) and a four- to five-fold greater total exposure (AUC) than a comparable dose of caffeine.[1][7][8] Furthermore, the exposure to the primary active metabolites of caffeine—paraxanthine, theobromine, and theophylline—was substantially reduced with this compound administration.[1][7]

This altered metabolic pathway suggests that this compound may offer a longer duration of action and a different side-effect profile, making it a compound of interest for various applications.

The following diagram illustrates the logical relationship in the comparative pharmacokinetics of Caffeine and this compound based on clinical findings.

Caption: Comparative metabolic pathway of Caffeine vs. This compound.

Experimental Protocols: Human Pharmacokinetic Study

The following provides a generalized methodology for a clinical study designed to compare the pharmacokinetics of Caffeine and this compound, as informed by publicly available study descriptions.

Objective: To compare the single-dose pharmacokinetics of Caffeine versus this compound and their respective primary metabolites in healthy adult volunteers.

Study Design:

-

Type: Randomized, controlled, double-blind, two-period crossover study.

-

Participants: Healthy adult volunteers, screened for inclusion/exclusion criteria (e.g., typical caffeine consumption, no contraindicating medical conditions).

-

Phases:

-

Period 1: Participants are randomly assigned to receive a single dose of either standard caffeine or this compound.

-

Washout Period: A sufficient time is allowed for the complete clearance of the compound from the body.

-

Period 2: Participants receive the alternate compound from the one they received in Period 1.

-

Methodology:

-

Dosing: Participants receive a standardized dose of either unlabeled caffeine or this compound at two different dose levels.

-

Sample Collection: Blood samples are collected at predetermined time points before dosing (baseline) and for up to 48 hours post-administration.

-

Sample Analysis: Plasma is separated from the blood samples. Plasma levels of caffeine, this compound, and their respective primary metabolites (paraxanthine, theobromine, theophylline) are quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Pharmacokinetic Analysis: The collected data is used to determine key pharmacokinetic parameters, including:

-

Cmax: Maximum (or peak) serum concentration.

-

Tmax: Time at which Cmax is observed.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

-

Data Interpretation: The pharmacokinetic parameters of this compound are compared to those of standard caffeine to assess for statistically significant differences in absorption, distribution, metabolism, and excretion.

References

- 1. d9-Caffeine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | TRC-C080102-2.5MG | LGC Standards [lgcstandards.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 咖啡因-(三甲基-d9) 99 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine - BioSpace [biospace.com]

- 8. Lennham Pharmaceuticals Announces Topline Results from Pharmacokinetic Study of d9-Caffeine Versus Caffeine | Financial Post [financialpost.com]

Deuterated Caffeine: A Comprehensive Technical Review of its Genotoxicity and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuteration of small molecules is an established strategy in drug development to favorably alter pharmacokinetic properties. This technical guide provides an in-depth analysis of the genotoxicity and safety profile of deuterated caffeine (B1668208) (d9-caffeine), a compound where the nine hydrogen atoms of the three methyl groups are replaced with deuterium. A review of the available scientific literature indicates that d9-caffeine is non-genotoxic in standard in vitro assays. Its altered metabolic profile, characterized by a slower rate of metabolism and reduced formation of primary metabolites compared to regular caffeine, suggests a favorable safety profile. This document summarizes the key quantitative data, details the experimental methodologies employed in its safety evaluation, and presents visual representations of metabolic pathways and experimental workflows.

Introduction: The Rationale for Deuterating Caffeine

Caffeine, a widely consumed psychoactive substance, undergoes rapid metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1][2] This leads to a relatively short half-life and the formation of active metabolites, which contribute to its physiological effects.[1] Deuteration, the substitution of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolic processes, particularly those involving CYP450-mediated oxidation.[4]

In the case of d9-caffeine, this modification is intended to prolong its systemic exposure and reduce the formation of its primary metabolites—paraxanthine, theobromine, and theophylline—potentially leading to a more sustained effect and an improved safety profile.[3][5]

Genotoxicity Assessment

A critical component of the safety evaluation of any new chemical entity is the assessment of its genotoxic potential. Genotoxicity refers to the ability of a substance to damage DNA, which can lead to mutations and potentially cancer. The standard battery of genotoxicity tests, as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline S2(R1), includes an assessment of gene mutations in bacteria, and an evaluation of chromosomal damage in mammalian cells.[6][7][8]

Based on available studies, d9-caffeine has been evaluated in two key in vitro genotoxicity assays: the bacterial reverse mutation assay (Ames test) and the in vitro mammalian cell micronucleus assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and Escherichia coli.[3]

Summary of Findings:

Studies have shown that d9-caffeine is non-mutagenic in the Ames test.[3][5] No statistically significant increases in the number of revertant colonies were observed for any of the tested bacterial strains, both with and without metabolic activation (S9).[3]

Table 1: Quantitative Data from Bacterial Reverse Mutation Assay (Ames Test) for d9-Caffeine

| Bacterial Strain | Test Substance | Concentration Range (µ g/plate ) | Metabolic Activation (S9) | Result |

| S. typhimurium TA98 | d9-Caffeine | 33.3 - 5000 | With and Without | Non-mutagenic |

| S. typhimurium TA100 | d9-Caffeine | 33.3 - 5000 | With and Without | Non-mutagenic |

| S. typhimurium TA1535 | d9-Caffeine | 33.3 - 5000 | With and Without | Non-mutagenic |

| S. typhimurium TA1537 | d9-Caffeine | 33.3 - 5000 | With and Without | Non-mutagenic |

| E. coli WP2 uvrA | d9-Caffeine | 33.3 - 5000 | With and Without | Non-mutagenic |

Data sourced from a comprehensive study on the genotoxic evaluation of deuterated caffeine.[3]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The methodology for the Ames test performed on d9-caffeine followed established guidelines.

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Test Concentrations: A range of concentrations of d9-caffeine were tested, typically up to 5000 µ g/plate , in the presence and absence of a metabolic activation system.

-

Metabolic Activation: An Aroclor 1254-induced rat liver S9 fraction was used as the external source of metabolic activation.

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer for non-activation conditions) were combined in molten top agar (B569324) and poured onto minimal glucose agar plates. The plates were then incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies on the test plates was counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Diagram: Ames Test Workflow

Caption: Workflow of the bacterial reverse mutation (Ames) test.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test is used to detect the potential of a substance to induce chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing either chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that were not incorporated into the nucleus after cell division.

Summary of Findings:

d9-Caffeine was found to be non-genotoxic in an in vitro mammalian cell micronucleus assay conducted using human peripheral blood lymphocytes.[3][5] No statistically significant, concentration-dependent increases in micronuclei induction were observed at any of the tested concentrations, both with and without metabolic activation.[3]

Table 2: Quantitative Data from In Vitro Mammalian Cell Micronucleus Assay for d9-Caffeine

| Test System | Test Substance | Concentration Range (µg/mL) | Metabolic Activation (S9) | Result |

| Human Peripheral Blood Lymphocytes | d9-Caffeine | 25.4 - 203 | With and Without | Non-clastogenic / Non-aneugenic |

Data sourced from a comprehensive study on the genotoxic evaluation of deuterated caffeine.[3]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Assay

-

Test System: Human peripheral blood lymphocytes.

-

Test Concentrations: A range of concentrations of d9-caffeine were tested, up to a maximum concentration that induced a certain level of cytotoxicity.

-

Metabolic Activation: An Aroclor 1254-induced rat liver S9 fraction was used.

-

Procedure: Lymphocyte cultures were treated with d9-caffeine in the presence and absence of S9. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. After an appropriate incubation period, the cells were harvested, fixed, and stained.

-

Data Analysis: The frequency of micronucleated binucleated cells was determined by microscopic analysis. A statistically significant, dose-dependent increase in the percentage of cells with micronuclei indicates a positive result.

Diagram: In Vitro Micronucleus Assay Workflow

Caption: Workflow of the in vitro mammalian cell micronucleus assay.

Chromosomal Aberration Assay and In Vivo Genotoxicity

A comprehensive search of the scientific literature did not yield any publicly available data from a chromosomal aberration assay specifically conducted on deuterated caffeine. Similarly, no in vivo genotoxicity studies for d9-caffeine were found. While regular caffeine has been extensively studied and is generally considered non-genotoxic at typical human consumption levels, direct in vivo data on the deuterated form would be beneficial for a complete safety assessment.[9][10]

Metabolic Profile and Pharmacokinetics

The safety profile of a deuterated drug is intrinsically linked to its metabolic fate. Deuteration of caffeine at the methyl groups significantly alters its pharmacokinetics.

Key Pharmacokinetic Differences:

-

Slower Metabolism: d9-caffeine is metabolized more slowly than regular caffeine.[4]

-

Prolonged Half-Life: This slower metabolism results in a longer systemic and brain exposure time.[5]

-

Reduced Metabolite Formation: There is a significant reduction in the formation of the primary active metabolites of caffeine: paraxanthine, theobromine, and theophylline.[3]

Diagram: Comparative Metabolic Pathways of Caffeine and d9-Caffeine

References

- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 4. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic, pharmacological, and genotoxic evaluation of deuterated caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Genotoxicity of Coffee, Coffee By-Products, and Coffee Bioactive Compounds: Contradictory Evidence from In Vitro Studies [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the genotoxicity data on caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential genotoxic, mutagenic and antimutagenic effects of coffee: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Caffeine in Human Plasma Using Caffeine-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of caffeine (B1668208) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Caffeine-d9, is employed. The straightforward sample preparation involves a simple protein precipitation step, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction